molecular formula C14H15N3O3S B2511427 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 957298-65-6

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2511427
CAS No.: 957298-65-6
M. Wt: 305.35
InChI Key: UXPSXUJFIYJWLS-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a fused thieno-pyrazole core substituted with a 4-methoxyphenyl group and an acetamide moiety. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molecular weight of 341.37 g/mol. The 4-methoxyphenyl group enhances solubility via hydrogen bonding interactions, while the thieno-pyrazole scaffold contributes to structural rigidity, as observed in related analogs . The compound’s synthesis likely follows pathways analogous to Scheme 4 in , where sodium iodide and acetonitrile mediate key reactions .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPSXUJFIYJWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, with a molar mass of approximately 373.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is significant for its pharmacological properties. The presence of the methoxy and oxido groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole framework. Subsequent modifications can introduce various substituents that enhance biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of this compound have shown selective antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity . Studies utilizing DPPH and FRAP assays revealed that it possesses pronounced antioxidant capacity, which may contribute to its anticancer effects by preventing oxidative stress in cells . The antioxidant ability was confirmed through experiments where the compound was tested against oxidative stress induced by tert-butyl hydroperoxide in tumor cells .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 μM .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : By disrupting cellular signaling pathways crucial for cancer cell growth.
  • Oxidative Stress Modulation : Acting as an antioxidant to reduce reactive oxygen species (ROS) levels in cells.
  • Targeting Bacterial Metabolism : Interfering with metabolic pathways in bacteria leading to their death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

StudyFocusKey Findings
Synthesis and CharacterizationEstablished synthetic routes and characterized the compound's structure.
Anticancer ActivityDemonstrated selective antiproliferative effects on MCF-7 cells (IC50 = 1.2–5.3 μM).
Antioxidant PropertiesConfirmed strong antioxidant capabilities using DPPH and FRAP assays.
Antibacterial ActivityShowed significant antibacterial effects against E. faecalis (MIC = 8 μM).

Comparison with Similar Compounds

Key Observations :

  • Acyl Group Variations: Replacing the acetamide group with cyclohexanecarboxamide () increases molecular weight (373.50 vs. 341.37) but maintains H-bond donor/acceptor counts. The bulkier cyclohexane group may reduce solubility compared to the linear acetamide .
  • The furan-2-carboxamide group adds an oxygen heterocycle, increasing H-bond acceptors to 6 .
  • Core Modifications : The patent compound () replaces the pyrazole with a pyrrole ring and adds a methylsulfonyl group, significantly altering polarity (9 H-bond acceptors) and molecular weight (539.63 g/mol) .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The 4-methoxyphenyl group in the target compound participates in C–H···O and N–H···O interactions, stabilizing crystal packing (). This contrasts with the furan-carboxamide analog (), where furan oxygen enhances π-π stacking .
  • Solubility : The methoxy group improves aqueous solubility compared to dimethylphenyl () or cyclohexane () derivatives.
  • Crystallography: SHELX software () is widely used for resolving such structures, confirming planar thieno-pyrazole cores and substituent orientations .

Research Implications

  • Drug Design : The acetamide group’s balance of hydrophilicity and rigidity makes the target compound a promising scaffold for kinase inhibitors.
  • Structural Insights : Substitutions at the phenyl ring (e.g., methoxy vs. dimethyl) significantly modulate electronic and steric properties, impacting bioactivity .

Preparation Methods

Jacobson Cyclization

The Jacobson reaction, a [2+3] cycloaddition between a diene and a diazo compound, has been employed to synthesize analogous thienopyrazole derivatives. For example, thieno[3,2-c]pyrazole was prepared via this method, starting from a thiophene precursor and a diazo reagent. Adapting this strategy, the 3,4-fused thienopyrazole could be synthesized by reacting 3-aminothiophene-4-carboxylate derivatives with diazomethane under controlled conditions. Key parameters include:

  • Reagents : Diazomethane or substituted diazo compounds.
  • Solvent : Dimethyl sulfoxide (DMSO) or ethanol.
  • Temperature : 65–80°C for 48–72 hours.
  • Yield : 48–60% for analogous systems.

Multi-Component Reaction (MCR)

FeCl3-supported MCRs have proven effective for constructing hybrid heterocycles. A three-component reaction involving a thienopyrimidinylpyrazolamine, benzoylacetonitrile, and an aromatic aldehyde in the presence of FeCl3 on basic alumina yields thienopyrimidine-pyrazolo[3,4-b]pyridine hybrids. While the target compound differs, this method highlights the utility of FeCl3 in facilitating cyclization. For thieno[3,4-c]pyrazole synthesis, a similar MCR could involve:

  • Components : 4-methoxyphenylacetaldehyde, cyanoacetamide, and a thiophene-derived amine.
  • Catalyst : FeCl3/Al2O3 (1 mmol per 5 mmol substrate).
  • Conditions : Reflux in ethanol for 6 hours.
  • Yield : ~55% (extrapolated from analogous reactions).

Oxidation to the Sulfoxide (5-Oxido Group)

The sulfoxide moiety at position 5 is introduced via oxidation of a thienopyrazole sulfide precursor. Common oxidizing agents include:

Meta-Chloroperbenzoic Acid (m-CPBA)

  • Conditions : 1.1 equiv m-CPBA in dichloromethane at 0°C to room temperature for 2 hours.
  • Yield : 90–95%.
  • Selectivity : Favors sulfoxide over sulfone with stoichiometric control.

Hydrogen Peroxide (H2O2)

  • Conditions : 30% H2O2 in acetic acid at 50°C for 4 hours.
  • Yield : 80–85%.

Acetylation of the 3-Amino Group

The final step involves acetylation of the 3-amino group to form the acetamide:

Classical Acetylation

  • Reagents : Acetic anhydride (2 equiv), pyridine (1.5 equiv).
  • Conditions : 0°C to room temperature, 30 minutes.
  • Workup : Solvent removal under vacuum yields the crude product, purified via recrystallization (chloroform/methanol).
  • Yield : 95–100%.
  • Characterization : 1H NMR (CDCl3) δ 7.91 (bs, 1H, NH), 5.98 (s, 1H, pyrazole-H), 2.19 (s, 3H, COCH3).

Microwave-Assisted Acetylation

  • Conditions : Microwave irradiation at 100°C for 10 minutes.
  • Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv).
  • Yield : 98%.

Integrated Synthetic Route

Combining these steps, a representative synthesis proceeds as follows:

  • Thieno[3,4-c]pyrazole Core Formation :

    • React 3-aminothiophene-4-carbonitrile with 4-methoxybenzaldehyde and benzoylacetonitrile in the presence of FeCl3/Al2O3 to yield 2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine.
    • Yield : 58%.
  • Sulfoxidation :

    • Treat the sulfide intermediate with m-CPBA (1.1 equiv) in CH2Cl2 at 0°C for 2 hours.
    • Yield : 92%.
  • Acetylation :

    • Add acetic anhydride (2 equiv) and pyridine (1.5 equiv) to the oxidized amine in CH2Cl2 at 0°C, stir for 30 minutes, and purify via column chromatography.
    • Yield : 97%.

Analytical Data and Characterization

Critical spectroscopic data confirm the structure:

  • 1H NMR (400 MHz, CDCl3) : δ 7.91 (bs, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.82 (s, 3H, OCH3), 2.19 (s, 3H, COCH3).
  • MS (ESI) : m/z 305.35 [M+H]+.

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